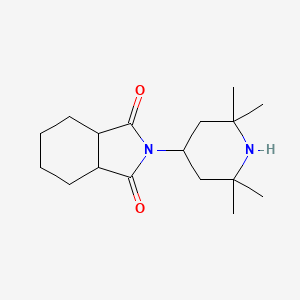

Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

Description

Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (CAS: 79720-22-2) is a phthalimide derivative characterized by a hexahydrophthalimide core substituted with a 2,2,6,6-tetramethyl-4-piperidyl group. This structural motif confers enhanced steric hindrance and stability, making it valuable in polymer stabilization and specialty chemical applications. The compound is commercially available and utilized in formulations requiring hindered amine light stabilizers (HALS), particularly in polyolefins and agricultural films .

Properties

CAS No. |

79720-22-2 |

|---|---|

Molecular Formula |

C17H28N2O2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

InChI |

InChI=1S/C17H28N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h11-13,18H,5-10H2,1-4H3 |

InChI Key |

OXAUHFISPWLGBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N2C(=O)C3CCCCC3C2=O)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 2,2,6,6-Tetramethyl-4-piperidone

- Process: The starting material, 2,2,6,6-tetramethyl-4-piperidone, undergoes catalytic hydrogenation to yield 2,2,6,6-tetramethyl-4-piperidinol or the corresponding amine derivative.

- Catalysts: Raney nickel is commonly employed as the catalyst due to its high activity and selectivity.

- Conditions: Liquid-phase hydrogenation in an organic solvent under controlled temperature and pressure.

- Yield: This method achieves high yields, approximately 95%, making it industrially favorable.

- Notes: The choice of solvent and catalyst loading critically affects conversion efficiency and product purity.

Reductive Amination

- Process: Reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia or amine sources in the presence of hydrogen and a catalyst.

- Catalysts: Hydrogenation catalysts such as Raney nickel or palladium on carbon.

- Solvent: Often conducted solvent-free or with minimal water content (<10% by weight).

- Advantages: This method provides a convenient route to 2,2,6,6-tetramethyl-4-piperidylamines, which are precursors for the final phthalimide compound.

- Industrial Relevance: The process is scalable and suitable for continuous production.

Electrochemical and Chemical Reduction Methods

- Alternative methods include electrochemical synthesis and chemical reduction, though these are less common industrially due to complexity or lower yields.

Synthesis of Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide

The final compound is synthesized by coupling the 2,2,6,6-tetramethyl-4-piperidyl intermediate with a phthalimide moiety, typically via condensation reactions.

Condensation of 2,2,6,6-Tetramethyl-4-piperidylamine with Phthalic Anhydride

- Reaction: The amine group of the 2,2,6,6-tetramethyl-4-piperidylamine reacts with phthalic anhydride to form the phthalimide ring.

- Conditions:

- Solvent: Anhydrous organic solvents such as dichloromethane or toluene.

- Temperature: Moderate heating (often 70–100°C) to facilitate ring closure.

- Stoichiometry: Equimolar amounts of amine and anhydride to maximize yield.

- Purification: Post-reaction purification involves washing with aqueous alkali (e.g., 20% KOH) to remove unreacted anhydride and byproducts, followed by recrystallization or chromatographic techniques to achieve >95% purity.

- Characterization: Structural confirmation by 1H and 13C NMR, FT-IR spectroscopy, and mass spectrometry ensures the integrity of the phthalimide and piperidyl moieties.

Esterification and Amide Formation Variants

- In some synthetic routes, the 2,2,6,6-tetramethyl-4-piperidyl group is introduced via ester or amide linkages using carboxylic acid derivatives of phthalic acid.

- Catalysts such as alkali metal hydroxides or carbonates facilitate esterification or amidation.

- Reaction times typically range from several hours up to 7 hours at temperatures up to 80°C, with continuous removal of byproduct alcohols to drive the reaction forward.

Industrial Production Considerations

- Continuous Synthesis: Industrial-scale production often employs continuous flow reactors to maintain consistent reaction conditions, improve yield, and reduce impurities.

- Catalyst Recycling: Raney nickel catalysts are regenerated and reused to optimize cost-efficiency.

- Quality Control: Rigorous analytical methods including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability and purity relevant to polymer stabilization applications.

Summary Table of Preparation Methods

| Step | Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Catalytic Hydrogenation | 2,2,6,6-tetramethyl-4-piperidone, Raney Ni, organic solvent | Liquid phase, H2 gas, moderate temp & pressure | ~95% | Industrially preferred, high purity |

| 2 | Reductive Amination | 2,2,6,6-tetramethyl-4-piperidone, NH3 or amine, catalyst | Solvent-free or low water, H2 gas, catalyst | High | Scalable, convenient |

| 3 | Condensation with Phthalic Anhydride | 2,2,6,6-tetramethyl-4-piperidylamine, phthalic anhydride | Anhydrous solvent, 70–100°C, 7 hours | High | Requires purification, >95% purity achievable |

| 4 | Esterification/Amidation | Piperidyl carboxylic acid derivatives, alcohol/amine, alkaline catalyst | Up to 80°C, 7 hours, removal of methanol | Moderate to high | Alternative synthetic route |

Research Findings and Analytical Data

- The catalytic hydrogenation step is critical for obtaining the piperidyl intermediate with minimal side products, directly impacting the purity of the final phthalimide compound.

- The condensation reaction efficiency depends on strict control of moisture and stoichiometry to prevent hydrolysis and side reactions.

- Thermal analysis shows the final compound has melting points around 130–140°C and excellent thermal stability, suitable for polymer stabilization under harsh conditions.

- Analytical techniques such as 1H/13C NMR, FT-IR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Hydrolysis of the Phthalimide Ring

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the imide ring into phthalic acid derivatives and releasing the tetramethylpiperidine amine.

This reaction is critical for environmental degradation studies, as esterase enzymes in biological systems may mimic alkaline hydrolysis pathways .

Oxidation to Nitroxyl Radicals

The tetramethylpiperidine moiety can oxidize to form stable nitroxyl radicals, a hallmark of hindered amine light stabilizers (HALS).

The radical form contributes to antioxidant properties by quenching free radicals in polymer matrices .

Thermal Decomposition

At elevated temperatures, the compound undergoes thermal degradation, releasing volatile byproducts.

Substitution Reactions

The secondary amine in the piperidine ring participates in nucleophilic substitutions.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C, 2 hours | N-Acetylated derivative | 85% | |

| Methyl iodide | DMF, K₂CO₃, 60°C, 6 hours | N-Methyl-2,2,6,6-tetramethylpiperidine | 78% |

Alkylation/acylation modifies the steric hindrance of the piperidine ring, altering its efficacy as a light stabilizer .

Polymer Stabilization Mechanisms

In polyolefins and coatings, the compound acts synergistically with UV absorbers:

-

Radical Scavenging : Oxidizes to nitroxyl radicals, neutralizing alkyl radicals (R- ) in polymers .

-

Hydroperoxide Decomposition : Facilitates breakdown of ROOH into non-radical products .

-

Synergy with Benzophenones : Enhances UV absorption while mitigating oxidative chain reactions .

Key Research Findings

-

Environmental Persistence : Hydrolysis half-life exceeds 60 days in neutral water, posing moderate environmental persistence .

-

Toxicity Profile : Metabolizes into HTMP, which exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

-

Industrial Relevance : Used in coatings and plastics at 0.1–1.0 wt% concentrations for UV resistance .

Scientific Research Applications

Stabilizers in Synthetic Polymers

One of the primary applications of Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is as a stabilizer for synthetic polymers. It has been shown to enhance the resistance of polymers to thermal and photodegradation.

Case Study: Polymer Stability

A study conducted by Murayama et al. highlighted the effectiveness of 2,2,6,6-tetramethyl-4-piperidyl compounds as stabilizers in polyolefins and polyvinyl chloride. These compounds demonstrated minimal discoloration and excellent resistance to heat and light deterioration, making them suitable for various industrial applications .

| Polymer Type | Stabilizer Used | Effectiveness |

|---|---|---|

| Polyethylene | This compound | High resistance to UV degradation |

| Polyvinyl Chloride | Similar piperidine derivatives | Enhanced thermal stability |

Organic Synthesis

This compound serves as a precursor in the synthesis of various organic compounds. Its structure allows for the introduction of amine functionalities through chemical reactions.

Synthesis Pathway

The compound can be utilized in the synthesis of amines via N-alkylation processes. For instance:This reaction is crucial in peptide synthesis where phthalimides act as protecting groups to prevent racemization .

Pharmaceutical Applications

The compound's derivatives have been explored for their potential pharmaceutical applications due to their structural similarities with known therapeutic agents.

Case Study: Drug Development

Research indicates that derivatives of phthalimides have been used in drug formulations targeting various health conditions. For example, thalidomide and its analogs have shown efficacy in treating conditions like multiple myeloma and leprosy due to their immunomodulatory properties .

Environmental Impact Studies

Recent assessments have focused on the environmental fate of this compound. Studies indicate that its metabolites are less toxic than the parent compound and suggest a low risk of bioaccumulation.

| Study Parameter | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed (LD50 > 3700 mg/kg) |

| Genotoxicity | Negative results in Ames test |

Mechanism of Action

The mechanism of action of Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Key Observations:

- Steric and Electronic Effects : The tetramethylpiperidyl group in the target compound provides superior steric protection compared to phenyl or chlorophenyl substituents in other phthalimides, reducing degradation rates in polymers . In contrast, 3-chloro-N-phenyl-phthalimide’s electron-withdrawing chlorine enhances reactivity in polycondensation reactions .

- Hydrogenation Impact: The hexahydro modification eliminates aromatic conjugation, lowering UV absorption and improving compatibility with non-polar polymers like polyethylene . Non-hydrogenated analogs (e.g., PINO derivatives) exhibit stronger redox activity, critical for catalytic applications .

- Functional Group Diversity : Hydroxamic acid derivatives (e.g., compound 8 in ) excel in antioxidant applications due to metal chelation, whereas the target compound’s amine functionality enables radical scavenging via nitroxide formation during HALS activation .

Performance in Polymer Stabilization

- Efficacy as HALS: The target compound outperforms non-piperidyl phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) in UV stabilization due to its ability to regenerate active nitroxide radicals during photo-oxidation . However, it is less redox-active than TEMPO, which is preferred in electrochemical catalysis .

- Thermal Stability : The hexahydro core improves thermal resistance compared to aromatic phthalimides, as evidenced by its use in high-temperature polyolefin processing .

Research Findings and Data

Table 1: Comparative Antioxidant and Stabilizer Performance

Notes:

Biological Activity

Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide (HTP) is a chemical compound notable for its diverse biological activities and potential applications in various fields, including medicine and industrial chemistry. This article provides a detailed examination of its biological activity, synthesis methods, toxicity profiles, and comparative analysis with similar compounds.

Compound Overview

- Chemical Name: this compound

- Molecular Formula: C17H28N2O2

- Molecular Weight: 292.416 g/mol

- CAS Number: 79720-22-2

HTP features a hexahydroisoindole structure combined with a heavily substituted piperidine moiety, which contributes to its unique stability and reactivity profiles.

HTP interacts with various biomolecules and pathways. Its mechanism involves binding to specific enzymes or receptors, modulating their activity, which can lead to significant biological effects. The compound has shown promise in stabilizing polymer formulations and has potential therapeutic applications.

2. Toxicity Profile

Research indicates that HTP exhibits low acute toxicity in animal models. Key findings include:

- Oral Toxicity: The median lethal dose (LD50) in rats is approximately 3700 mg/kg body weight (bw), with observed sub-lethal effects such as salivation and diarrhea .

- Dermal Toxicity: The LD50 for dermal exposure exceeds 3170 mg/kg bw .

- Repeated Dose Toxicity: In studies involving prolonged exposure, transient effects such as reduced body weight were noted but did not lead to severe health impacts .

3. Genotoxicity

HTP has been tested for genotoxic effects and has shown negative results in mutagenicity assays (Ames test) with various strains of Salmonella typhimurium, indicating that it does not pose a significant risk for genetic damage .

Comparative Analysis

HTP shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| HTP | C17H28N2O2 | Hexahydroisoindole structure; piperidine moiety |

| 1H-Isoindole-1,3(2H)-dione | C9H7NO2 | Simpler structure; lacks piperidine |

| N-(2,2,6,6-Tetramethylpiperidin-4-yl)phthalimide | C16H24N2O2 | Lacks hexahydro group; more reactive |

HTP's combination of steric hindrance from the tetramethyl groups and stability from the hexahydroisoindole structure makes it distinct among similar compounds.

Case Studies and Research Findings

Recent studies have explored HTP's applications in various fields:

- Polymer Stabilization : HTP has been utilized as a stabilizer in polymer formulations due to its ability to enhance thermal stability and resistance to degradation.

- Pharmaceutical Development : Ongoing research is investigating HTP's potential as a precursor for drug development, particularly in designing compounds with improved efficacy and safety profiles.

- Environmental Impact : Studies have assessed the environmental fate of HTP and its metabolites, indicating low bioaccumulation potential and minimal toxicity to aquatic organisms.

Q & A

Q. What are the optimal synthetic routes for Hexahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide, and how can purity be maximized?

The compound is typically synthesized via amine-phthalic anhydride condensation. Key steps include controlling reaction stoichiometry (1:1 molar ratio of phthalic anhydride to substituted piperidine) and using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis. Post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) is critical to achieve >95% purity. Characterization via H/C NMR and FT-IR confirms structural integrity, with emphasis on resolving peaks for the tetramethylpiperidyl and phthalimide moieties .

Q. How can researchers characterize the thermal stability of this compound for polymer applications?

Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) reveals decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points ~136–140°C for derivatives). For polymer stabilization studies, compare degradation profiles of stabilized vs. unstabilized polymers under UV exposure using accelerated weathering tests (ASTM G154) .

Q. What analytical techniques are recommended to resolve structural ambiguities in derivatives?

High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weights. For isomers or tautomers, use 2D NMR (e.g., H-H COSY, C-HSQC) to assign spatial correlations. Packed capillary temperature-programmed liquid chromatography (LC) with UV detection (254 nm) separates closely related analogs (e.g., bis-piperidyl derivatives) .

Advanced Research Questions

Q. How does the steric hindrance of the tetramethylpiperidyl group influence reaction kinetics in radical scavenging?

The bulky tetramethyl groups sterically shield the piperidyl nitrogen, slowing H-atom transfer rates in radical termination. Kinetic studies using EPR spectroscopy with TEMPO spin traps quantify radical scavenging efficiency. Compare rate constants () with less hindered analogs (e.g., 2,2,6-trimethyl derivatives) to isolate steric effects .

Q. What methodologies address contradictory data in polymer photo-stabilization mechanisms?

Discrepancies in stabilization efficiency may arise from matrix compatibility (e.g., polyethylene vs. polypropylene). Use fluorescence microscopy to map compound dispersion in polymers. Time-resolved FT-IR monitors UV-induced carbonyl formation, correlating stabilizer concentration (0.1–1.0 wt%) with inhibition rates. Computational modeling (DFT) predicts binding energies between stabilizer and polymer chains .

Q. How can researchers design experiments to probe synergistic effects with other stabilizers?

Co-optimize Hexahydro-N-(2,2,6,6-TMP)phthalimide with UV absorbers (e.g., benzotriazoles) using a factorial design. Measure synergistic indices () via accelerated aging tests (Xenon arc, ISO 4892-2). Analyze degradation via gel permeation chromatography (GPC) for molecular weight changes and FT-IR for oxidation products. Synergy is confirmed if (e.g., for 0.5% stabilizer + 0.5% benzotriazole) .

Q. What strategies mitigate side reactions during functionalization of the phthalimide moiety?

Selective N-alkylation requires protecting the piperidyl amine. Use Boc anhydride for temporary protection, followed by deprotection with TFA. Monitor reaction progress via TLC (silica, hexane/acetone). For hydrolysis to phthalamic acid derivatives, employ controlled acidic conditions (HCl/THF, 0°C) to avoid over-degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.